Cas no 1004643-32-6 (1-(ethoxymethyl)-1H-pyrazol-4-amine)

1-(Ethoxymethyl)-1H-pyrazol-4-amine is a versatile pyrazole derivative with a reactive amine group at the 4-position and an ethoxymethyl substituent on the nitrogen. This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and specialty chemicals. The ethoxymethyl group enhances solubility and stability, while the amine functionality allows for further functionalization through coupling or condensation reactions. Its well-defined structure and high purity make it suitable for precise applications in medicinal chemistry and material science. The compound’s balanced reactivity and compatibility with various reaction conditions contribute to its utility in multi-step synthetic routes.
1-(ethoxymethyl)-1H-pyrazol-4-amine structure
1004643-32-6 structure
Product Name:1-(ethoxymethyl)-1H-pyrazol-4-amine
CAS No:1004643-32-6
MF:C6H11N3O
MW:141.171040773392
MDL:MFCD04969857
CID:2625346
PubChem ID:7017658
Update Time:2025-10-28

1-(ethoxymethyl)-1H-pyrazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(ethoxymethyl)-1H-pyrazol-4-amine
    • AKOS000310182
    • EN300-229583
    • EQB64332
    • STK312090
    • CS-0240668
    • 1004643-32-6
    • 1-(ethoxymethyl)pyrazol-4-amine
    • BBL038452
    • SCHEMBL17508623
    • UKDMKDPEKVDTNR-UHFFFAOYSA-N
    • 1-Ethoxymethyl-1H-pyrazol-4-ylamine
    • DTXSID601292258
    • MDL: MFCD04969857
    • Inchi: 1S/C6H11N3O/c1-2-10-5-9-4-6(7)3-8-9/h3-4H,2,5,7H2,1H3
    • InChI Key: UKDMKDPEKVDTNR-UHFFFAOYSA-N
    • SMILES: O(CC)CN1C=C(C=N1)N

Computed Properties

  • Exact Mass: 141.090211983Da
  • Monoisotopic Mass: 141.090211983Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 3
  • Complexity: 99
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 53.1Ų

1-(ethoxymethyl)-1H-pyrazol-4-amine Pricemore >>

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Additional information on 1-(ethoxymethyl)-1H-pyrazol-4-amine

Comprehensive Overview of 1-(Ethoxymethyl)-1H-pyrazol-4-amine (CAS No. 1004643-32-6): Properties, Applications, and Industry Insights

1-(Ethoxymethyl)-1H-pyrazol-4-amine (CAS No. 1004643-32-6) is a specialized organic compound gaining traction in pharmaceutical and agrochemical research due to its unique structural features. This pyrazole derivative contains an ethoxymethyl substituent and an amine functional group at the 4-position, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula (C6H11N3O) and moderate polarity allow for diverse reactivity, particularly in heterocyclic chemistry applications.

Recent studies highlight the compound's role in developing kinase inhibitors, a hot topic in cancer drug discovery. Researchers are investigating its potential as a building block for targeted therapies, aligning with the growing demand for personalized medicine. The ethoxymethyl group enhances solubility, addressing a common challenge in drug formulation—a frequently searched term in pharmaceutical forums. Analytical techniques like HPLC and LC-MS (commonly queried in academic searches) confirm its high purity (>98%), crucial for reproducible results in medicinal chemistry workflows.

In agrochemicals, 1-(Ethoxymethyl)-1H-pyrazol-4-amine serves as a precursor for crop protection agents, reflecting the industry's focus on sustainable pest control. Its stability under green chemistry conditions (another trending topic) makes it attractive for developing eco-friendly formulations. Patent databases reveal its use in herbicide and fungicide prototypes, responding to global food security concerns—a key issue driving scientific inquiries.

The compound's structure-activity relationship (SAR) is under scrutiny in computational chemistry studies, leveraging AI-driven molecular modeling tools—a cutting-edge intersection of chemistry and technology. This aligns with frequent searches for "machine learning in drug design" across academic platforms. Its logP value (~0.9) and hydrogen bond capacity, verified through QSAR analyses, position it as a promising candidate for central nervous system (CNS) drug development.

Quality control protocols for CAS 1004643-32-6 emphasize ICH guidelines compliance, addressing industry demands for standardized chemical characterization. Storage recommendations (2-8°C under inert atmosphere) reflect best practices for amine-containing compounds, a practical detail often sought by laboratory personnel. Suppliers typically provide COA (Certificate of Analysis) documentation, a critical requirement in GMP synthesis workflows.

Emerging applications include its use in fluorescent probes for cellular imaging—an area gaining visibility in biomedical research circles. The compound's ability to form metal complexes also sparks interest in catalysis studies, particularly for cross-coupling reactions frequently discussed in organic chemistry forums. These multidisciplinary uses demonstrate its relevance across the life sciences value chain.

Environmental fate studies indicate 1-(Ethoxymethyl)-1H-pyrazol-4-amine undergoes biodegradation via soil microorganisms, addressing growing regulatory focus on chemical persistence. This data supports its inclusion in green chemistry initiatives—a priority for industries aiming to reduce carbon footprints, as evidenced by surge in related search queries.

Ongoing research explores its derivatization into prodrug systems, leveraging the ethoxymethyl moiety as a bioreversible protecting group. This innovation responds to pharmaceutical challenges in drug delivery optimization—a persistent theme in patent filings and scientific literature. The compound's scaffold diversity further enables combinatorial chemistry approaches, accelerating lead compound discovery.

In analytical chemistry, 1004643-32-6 serves as a reference standard for method validation, particularly in LC-MS/MS workflows—a technique dominating recent chromatography publications. Its distinct fragmentation pattern aids in developing mass spectrometry libraries, supporting the expanding field of metabolomics.

The commercial availability of 1-(Ethoxymethyl)-1H-pyrazol-4-amine from specialized fine chemical suppliers meets the needs of contract research organizations (CROs), a rapidly growing market segment. Packaging options (from milligram to kilogram scale) accommodate both academic research and industrial-scale production, reflecting flexible supply chain solutions for this high-value intermediate.

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